molecular formula C20H15ClF2N2O3S B5086000 N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide

Numéro de catalogue B5086000
Poids moléculaire: 436.9 g/mol
Clé InChI: WEJRHXOCYXPLFG-MSXFZWOLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide, also known as CFTRinh-172, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which plays a crucial role in regulating ion transport across epithelial membranes. In

Applications De Recherche Scientifique

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF), a genetic disorder that affects the lungs, pancreas, and other organs. CF is caused by mutations in the CFTR gene, which encodes the CFTR protein that regulates ion transport across epithelial membranes. N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been shown to improve CFTR function in cells and animal models of CF, suggesting that it could be a promising therapeutic agent for CF.
In addition to CF, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has also been studied for its potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD), asthma, and diarrhea. CFTR plays a crucial role in regulating ion transport in these diseases, and N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide could potentially be used to improve CFTR function and alleviate symptoms.

Mécanisme D'action

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide is a selective and potent inhibitor of CFTR chloride channel function. It acts by binding to a specific site on the CFTR protein, known as the regulatory domain, and stabilizing the channel in a closed state. This prevents chloride ions from passing through the channel and disrupting ion transport across epithelial membranes.
Biochemical and Physiological Effects:
N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been shown to improve CFTR function in cells and animal models of CF. It increases the stability of the CFTR protein and enhances chloride channel activity, leading to improved ion transport across epithelial membranes. In addition, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has been shown to reduce inflammation and mucus production in the lungs of CF mice, suggesting that it could have additional therapeutic benefits beyond improving CFTR function.

Avantages Et Limitations Des Expériences En Laboratoire

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide is a potent and selective inhibitor of CFTR chloride channel function, making it a valuable tool for studying CFTR biology and physiology. It has been used extensively in cell culture and animal studies to investigate the role of CFTR in disease and to develop new therapeutic strategies. However, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has some limitations in lab experiments, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure that the observed effects are specific to CFTR inhibition.

Orientations Futures

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide has shown great promise as a potential therapeutic agent for CF and other diseases. Future research directions could include:
1. Developing more potent and selective CFTR inhibitors that could be used in clinical trials.
2. Investigating the long-term safety and efficacy of N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide in animal models and humans.
3. Exploring the potential applications of CFTR inhibitors in other diseases, such as COPD, asthma, and diarrhea.
4. Investigating the mechanisms underlying CFTR dysfunction in CF and other diseases, and developing new therapeutic strategies based on these mechanisms.
5. Developing new methods for delivering CFTR inhibitors to the lungs and other affected organs.
In conclusion, N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide is a valuable tool for studying CFTR biology and physiology and has shown great promise as a potential therapeutic agent for CF and other diseases. Future research directions could lead to the development of more potent and selective CFTR inhibitors and new therapeutic strategies for treating CF and other diseases.

Méthodes De Synthèse

N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide was first synthesized by researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves a series of chemical reactions, including the condensation of 4-fluorobenzenesulfonyl hydrazide with 3-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain N'-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide in its pure form.

Propriétés

IUPAC Name

N-[(Z)-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-19-5-2-6-20(23)18(19)13-28-16-4-1-3-14(11-16)12-24-25-29(26,27)17-9-7-15(22)8-10-17/h1-12,25H,13H2/b24-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRHXOCYXPLFG-MSXFZWOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C=NNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)/C=N\NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.